3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
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Overview
Description
3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a complex organic compound that features a thiazolidine ring fused with a chromenone structure
Mechanism of Action
Target of Action
Similar compounds with a chromen-2-one nucleus are known to have a wide spectrum of biological action, including antiviral, anti-inflammatory, and antitumor activities . They are known to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with a similar structure have been shown to interact with their targets, leading to changes at the molecular level . For instance, some chromen-2-one derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound is 37183736 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and antitumor activities .
Preparation Methods
The synthesis of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with 3-acetyl-2H-chromen-2-one under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar compounds include other thiazolidine and chromenone derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Coumarin derivatives:
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-6-3-5-13(10-14)18-21(8-9-25-18)17(22)15-11-12-4-1-2-7-16(12)24-19(15)23/h1-7,10-11,18H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBFZDVJLAUIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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